3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered interest in various fields of science. The structure comprises a benzamide group substituted with a chlorine atom, linked through a triazole ring to a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process. The triazole ring is first synthesized through a click reaction between azides and alkynes under copper(I) catalysis. Subsequently, the resultant triazole intermediate undergoes substitution with a thiophen-2-yl group. The final step often includes the attachment of a 3-chlorobenzoyl chloride to the triazole-thiophene intermediate under basic conditions.
Industrial Production Methods:
For industrial-scale production, the synthesis might be optimized by utilizing continuous flow reactions or microwave-assisted reactions to enhance yield and reduce reaction times. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are fine-tuned for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can be oxidized at the thiophene ring to introduce sulfoxide or sulfone functionalities.
Reduction: : The nitro group in the benzamide can be reduced to an amine.
Substitution: : The chlorine atom on the benzamide can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation leads to sulfoxides or sulfones of the thiophene ring.
Reduction results in amine-substituted benzamide derivatives.
Substitution reactions yield various benzamide analogs depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is extensively studied for its potential in:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to the presence of the triazole and benzamide functionalities.
Industry: : Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The biological effects of the compound are mediated through interactions with molecular targets, such as enzymes or receptors. The triazole ring often acts as a binding moiety, while the benzamide group enhances interaction through hydrogen bonding and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include:
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,4-triazol-4-yl)methyl)benzamide: : Differs by the triazole ring substitution pattern.
3-chloro-N-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: : Similar structure but with a furan ring instead of thiophene.
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: : Similar structure but with an acetamide group instead of benzamide.
There you have it—everything you could want to know about this fascinating compound. What's next?
Properties
IUPAC Name |
3-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-4-1-3-10(7-11)14(20)16-8-12-9-19(18-17-12)13-5-2-6-21-13/h1-7,9H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXVBILROOANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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